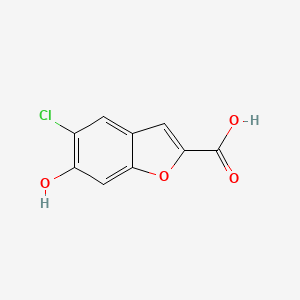

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid

説明

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is a benzofuran derivative featuring a chlorine atom at position 5, a hydroxyl group at position 6, and a carboxylic acid moiety at position 2. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, often studied for their diverse pharmacological and material science applications.

特性

分子式 |

C9H5ClO4 |

|---|---|

分子量 |

212.58 g/mol |

IUPAC名 |

5-chloro-6-hydroxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H5ClO4/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,11H,(H,12,13) |

InChIキー |

APNWQOZHCHQBOL-UHFFFAOYSA-N |

正規SMILES |

C1=C2C=C(OC2=CC(=C1Cl)O)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 5-クロロ-6-ヒドロキシベンゾフラン-2-カルボン酸の合成は、一般的に特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、2-ヒドロキシ-4-クロロベンズアルデヒドとクロロ酢酸を反応させ、続いて塩基の存在下で環化させる方法です 。反応条件は、多くの場合、酢酸無水物などの有機溶媒中で還流させること、続いて目的の生成物を単離するための精製工程を含みます。

工業生産方法: この化合物の工業生産方法には、同様の合成経路がより大規模に使用される場合があります。連続フロー反応器と最適化された反応条件を使用すると、収率と純度を向上させることができます。 さらに、工業的方法では、環境への影響を最小限に抑え、持続可能性を向上させるために、グリーンケミストリーの原則が組み込まれる場合があります .

化学反応解析

反応の種類: 5-クロロ-6-ヒドロキシベンゾフラン-2-カルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するキノンを生成するために酸化することができます。

還元: カルボン酸基は、アルコールまたはアルデヒドに還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物:

酸化: キノンの形成。

還元: アルコールまたはアルデヒドの形成。

置換: 置換ベンゾフラン誘導体の形成.

科学研究の応用

5-クロロ-6-ヒドロキシベンゾフラン-2-カルボン酸には、いくつかの科学研究の応用があります。

化学: より複雑なベンゾフラン誘導体の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗癌作用など、潜在的な生物活性を調査されています。

医学: 新しい治療薬の開発のためのリード化合物として探求されています。

化学反応の分析

Types of Reactions

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to modify the functional groups on the benzofuran ring.

Substitution: Substitution reactions, such as halogenation or nitration, can be performed using appropriate reagents like halogens or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring, enhancing its biological activity .

科学的研究の応用

Organic Synthesis

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid serves as an important building block in the synthesis of more complex benzofuran derivatives. These derivatives have been explored for their potential pharmaceutical applications, including anti-tumor and anti-viral properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives synthesized from similar scaffolds can inhibit Mycobacterium tuberculosis, demonstrating potential as new anti-tuberculosis agents . The compound's antibacterial efficacy has also been evaluated against various strains, showing promising results in inhibiting bacterial growth .

Antioxidative Properties

The antioxidative capabilities of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid make it valuable for studying oxidative stress-related conditions. Its ability to scavenge free radicals can contribute to the understanding of its role in mitigating oxidative damage in biological systems.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and tyrosinase. These enzymes are crucial in various biological processes, and their inhibition could lead to therapeutic applications in treating diseases linked to enzyme dysregulation .

Case Studies

Several studies highlight the compound's effectiveness in various applications:

- Antimycobacterial Activity : A study demonstrated that derivatives of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid showed significant inhibition against M. tuberculosis with IC50 values indicating high potency .

- Antibacterial Studies : Research on synthesized benzofuran derivatives revealed that those with hydroxyl substitutions exhibited strong antibacterial activity against strains like E. coli and S. aureus, emphasizing the importance of functional group positioning on biological activity .

Data Table: Biological Activities of 5-Chloro-6-hydroxybenzofuran-2-carboxylic Acid

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimycobacterial | 7.05 | Significant inhibition observed against M. tuberculosis |

| Antibacterial (various strains) | 0.78 - 3.12 | Effective against multiple bacterial strains |

| Enzyme Inhibition (Carbonic Anhydrase) | 0.25 | Comparable to established inhibitors |

作用機序

5-クロロ-6-ヒドロキシベンゾフラン-2-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。例えば、その抗菌活性は、細菌酵素の阻害または細胞膜の完全性の破壊に起因する可能性があります。 抗癌研究では、アポトーシスを誘導したり、細胞増殖経路を阻害したりすることによって効果を発揮する可能性があります .

類似化合物:

- 5-ヒドロキシベンゾフラン-2-カルボン酸

- 6-ヒドロキシベンゾフラン-2-カルボン酸

- 5-クロロベンゾフラン-2-カルボン酸

比較: 5-クロロ-6-ヒドロキシベンゾフラン-2-カルボン酸は、ベンゾフラン環に塩素原子とヒドロキシル基の両方が存在することで独特です。この官能基の組み合わせは、その類似体と比較して、異なる化学反応性と生物活性を示します。 例えば、塩素原子の存在は、抗菌性を高める可能性がありますが、ヒドロキシル基は、その抗酸化性に寄与する可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

Compound A: 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3)

Compound B: 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid

- Key Features : Hydroxyl group at position 6 enables hydrogen bonding, enhancing solubility in aqueous or polar environments. The chlorine atom at position 5 may sterically hinder electrophilic substitution reactions.

Table 1: Substituent Effects on Benzofuran Derivatives

| Position 5 | Position 6 | Position 2 | Key Functional Impact |

|---|---|---|---|

| Cl | -OH | -COOH | High polarity, H-bond donor/acceptor |

| Cl | -F | -COOH | Enhanced electronegativity, reduced H-bonding |

Comparison with Heterocyclic Analogues

Compound C: 5-Chlorothiophene-2-Carboxylic Acid

- Structural Differences : Replaces the benzofuran core with a thiophene (sulfur-containing) ring .

- Implications :

- Thiophene’s sulfur atom contributes to distinct electronic properties (e.g., lower aromaticity compared to benzofuran).

- May exhibit varied reactivity in cross-coupling reactions or biological targets due to sulfur’s polarizability.

Compound D: 5-Chloro-6-methoxynicotinic Acid

- Structural Differences : Pyridine-based (nitrogen-containing) heterocycle with methoxy and chlorine substituents .

- Implications :

- The nitrogen atom introduces basicity, altering pH-dependent solubility.

- Methoxy group (-OCH₃) provides steric bulk and moderate electron-donating effects compared to hydroxyl or fluorine.

Research Findings and Limitations

- No experimental data (e.g., pKa, solubility, bioactivity) are provided.

- Inferred Trends :

- Electronic Effects : Electron-withdrawing groups (Cl, -COOH) enhance acidity at position 2. Hydroxyl groups increase polarity, while fluorine prioritizes lipophilicity.

- Heterocycle Impact : Benzofuran derivatives may exhibit stronger π-π stacking interactions in biological systems compared to thiophene or pyridine analogs.

生物活性

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is a compound within the benzofuran family known for its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, biochemical pathways, and empirical findings from various studies.

Chemical Structure and Properties

5-Chloro-6-hydroxybenzofuran-2-carboxylic acid features a benzofuran structure, characterized by a fused benzene and furan ring system. Its molecular formula is , with a molecular weight of approximately 212.59 g/mol. The presence of a chlorine atom and a hydroxyl group at specific positions enhances its potential biological activities.

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to influence cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.

Biochemical Pathways

Research indicates that 5-chloro-6-hydroxybenzofuran-2-carboxylic acid affects multiple biochemical pathways, including those involved in oxidative stress response and cell signaling. It has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzofuran, including 5-chloro-6-hydroxybenzofuran-2-carboxylic acid, exhibit significant antibacterial properties. For instance, compounds with hydroxyl groups at the C-6 position showed excellent antibacterial activity against various strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL .

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid | E. coli | 0.78 - 3.12 |

| 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid | S. aureus | 0.78 - 3.12 |

| Other derivatives | MRSA | Varies |

The presence of the hydroxyl group at the C-6 position is crucial for this activity; compounds lacking this functionality demonstrated no antibacterial effects .

Anti-inflammatory Effects

Benzofuran derivatives have also been recognized for their anti-inflammatory properties. The inhibition of the 5-lipoxygenase enzyme system, which controls leukotriene biosynthesis, suggests potential applications in treating inflammatory conditions such as asthma and allergic rhinitis .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzofuran derivatives against multiple bacterial strains. The results indicated that modifications at the C-6 position significantly influenced antibacterial efficacy, with hydroxylated compounds showing superior activity compared to their non-hydroxylated counterparts .

- Toxicological Profile : Dosage studies in animal models revealed that while low doses of 5-chloro-6-hydroxybenzofuran-2-carboxylic acid exhibited beneficial antioxidant effects, higher doses led to toxicity characterized by hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization in therapeutic applications.

- Cellular Mechanisms : Research using HepG2 cell lines demonstrated that this compound could modulate gene expression related to oxidative stress responses, indicating its potential role in cellular protection mechanisms against oxidative damage .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of a benzofuran precursor. For example, starting with a benzofuran-2-carboxylic acid derivative, introduce chlorine at position 5 via electrophilic substitution (e.g., using Cl₂ or NCS in acidic conditions). Hydroxylation at position 6 can be achieved via directed ortho-metalation or oxidative methods (e.g., H₂O₂/Fe²⁺). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended . Validate intermediates using TLC and NMR (¹H/¹³C) to ensure regioselectivity.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ ~12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M-H]⁻ ion for carboxylic acid).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What are the stability considerations for storing 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at -20°C to prevent oxidation of the hydroxyl group. Avoid exposure to light, as UV radiation may degrade the benzofuran ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential irritancy of carboxylic acid and chloro derivatives.

- Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and disposal (incineration as hazardous waste) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the benzofuran ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental data (e.g., reaction yields with Pd catalysts) to validate models .

Q. How should researchers resolve contradictions in reported solubility or spectroscopic data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, pH).

- Orthogonal Methods : Cross-validate solubility (e.g., gravimetric vs. UV-Vis) and spectral data (e.g., IR carbonyl stretch vs. NMR carboxylic proton).

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-Ethylfuran-2-carboxylic acid or chloro-substituted analogs) to identify trends .

Q. What advanced techniques can elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products in simulated biological fluids (e.g., PBS at pH 7.4, 37°C).

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxylation or hydrolysis mechanisms.

- X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm bond cleavage sites .

Q. How can researchers design derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs (e.g., esterify the carboxylic acid, replace Cl with F/Br) to assess electronic effects.

- Biological Assays : Test derivatives for activity in target systems (e.g., enzyme inhibition assays).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。